molecular formula C16H12N2O3 B067347 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde CAS No. 192997-25-4

1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde

Cat. No. B067347
M. Wt: 280.28 g/mol
InChI Key: JAWFXXLBXDAJAJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives, including those similar to "1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde," involves nucleophilic substitution reactions and cycloisomerization processes. For instance, derivatives have been synthesized through reactions involving indole-3-carbaldehyde with different substituents, showcasing the versatility of indole chemistry (Yamada et al., 2009; Kothandaraman et al., 2011; Kothandaraman et al., 2013).

Molecular Structure Analysis

The molecular structure of indole derivatives, including "1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde," often features a nearly planar indole ring system, which significantly influences its chemical reactivity and interaction with biological targets. The dihedral angle between the indole and substituent phenyl rings can affect the molecule's overall conformation and thus its properties (Sonar, Parkin, & Crooks, 2006).

Chemical Reactions and Properties

Indole derivatives participate in various chemical reactions, including nucleophilic substitution and cycloisomerization, leading to a wide range of products. The functional groups present in these molecules, such as the aldehyde and nitro groups, play a pivotal role in their reactivity, allowing for the synthesis of complex structures and the introduction of additional functional groups for further chemical modifications (Yamada et al., 2009; Kothandaraman et al., 2011).

Scientific Research Applications

Synthesis and Crystal Structure Analysis

  • Scientific Field : Analytical Chemistry and Physics .
  • Summary of Application : The compound “1-(4-Nitrobenzyl)-1H-benzotriazole” was synthesized and characterized by X-ray diffraction analysis . This compound is extensively used as a synthetic auxiliary in organic chemistry, and is also a versatile ligand in coordination chemistry .
  • Methods of Application : Equimolar mixtures of benzotriazole and 4-nitrobenzyl bromide were dissolved in a DMF solution, and three equivalents of powdered potassium carbonate were added. The reaction mass was stirred at room temperature overnight until the reaction completed .
  • Results or Outcomes : The compound exhibits inter-molecular hydrogen bonding of the type C–H·N . The final residual factor is R = 0.0629 .

Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs

  • Scientific Field : Pharmacology and Medicinal Chemistry .
  • Summary of Application : Nitrobenzyl derivatives of a camptothecin analog (SN-38) have been synthesized for use as potential hypoxia-activated prodrugs and evaluated for their cytotoxicity, topoisomerase I inhibition and electrochemical (reductive) properties .
  • Methods of Application : The analogs were synthesized and evaluated for their cytotoxicity towards human leukemia K562 cells compared to SN-38 .
  • Results or Outcomes : All three derivatives were found to possess reduced toxicity towards human leukemia K562 cells compared to SN-38 . One of the analogs (4-nitrobenzyl) was shown to inhibit the ability of this enzyme to relax supercoiled pBR322 DNA, at a similar concentration to the clinically-approved active metabolite SN-38 .

Safety And Hazards

Nitrobenzyl compounds can be hazardous. They may cause skin burns and eye damage, and can be harmful if swallowed .

Future Directions

Research into nitrobenzyl derivatives and related compounds is ongoing, with potential applications in areas such as anticancer therapies and hypoxia-targeting prodrugs .

properties

IUPAC Name

1-[(4-nitrophenyl)methyl]indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c19-11-13-10-17(16-4-2-1-3-15(13)16)9-12-5-7-14(8-6-12)18(20)21/h1-8,10-11H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWFXXLBXDAJAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde

Synthesis routes and methods

Procedure details

The same procedures used in Example 7 were repeated except for using 5.96 g of 4-nitrobenzyl bromide and 2.00 g of indole-3-carbaldehyde as a starting material to give 2.38 g of 1-(4-nitrobenzyl) indole-3-carbaldehyde as pale brown crystals. The yield thereof was found to be 62%.
Quantity
5.96 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

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